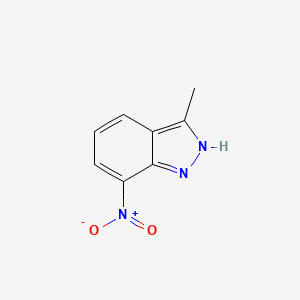

3-methyl-7-nitro-1H-indazole

Description

Overview of the Indazole Heterocycle in Organic Chemistry

Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. wikipedia.orgresearchgate.net This core structure, also known as benzpyrazole, is a 10-π electron aromatic system. researchgate.net The arrangement of the nitrogen atoms within the pyrazole ring allows for the existence of two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov Of these, the 1H-indazole form is the more thermodynamically stable and, therefore, the predominant tautomer. nih.govresearchgate.net

The indazole nucleus is amphoteric, meaning it can act as both an acid and a base. wikipedia.org It can be protonated to form an indazolium cation or deprotonated to yield an indazolate anion. wikipedia.org This chemical versatility, coupled with the potential for substitution at various positions on both the pyrazole and benzene rings, makes the indazole scaffold a valuable building block in organic synthesis. nih.govnih.gov The study of heterocycles like indazole is a continually evolving field within organic chemistry, attracting significant interest from researchers in both natural product and synthetic chemistry. researchgate.netnih.gov

While rare in nature, a few alkaloids containing the indazole ring have been isolated, including nigellicine, nigeglanine, and nigellidine. wikipedia.orgderpharmachemica.com The development of synthetic routes to indazoles and their derivatives is an active area of research, with methods such as the Davis-Beirut reaction and various transition metal-catalyzed syntheses being employed. wikipedia.orgresearchgate.net

General Academic Relevance of Substituted Indazole Derivatives in Chemical Research

Substituted indazole derivatives are a class of compounds that have garnered considerable attention in the field of chemical research due to their diverse and significant properties. nih.govgrafiati.comresearchgate.net The functionalization of the indazole core with various substituents allows for the fine-tuning of its chemical and physical properties, leading to a broad spectrum of potential applications in scientific investigation. nih.govgrafiati.com

The academic interest in these compounds stems from their role as versatile scaffolds in the design and synthesis of novel molecules with tailored characteristics. researchgate.net Researchers have extensively explored the synthesis of diversely substituted indazoles to build libraries of compounds for various research purposes. nih.govresearchgate.net These derivatives serve as important intermediates and building blocks in the construction of more complex molecular architectures. nih.gov

The electronic and steric properties of substituents on the indazole ring can significantly influence the molecule's reactivity, stability, and intermolecular interactions. For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the electron density of the heterocyclic system, impacting its behavior in chemical reactions. mdpi.com This tunability makes substituted indazoles valuable tools for studying reaction mechanisms, chemical kinetics, and structure-activity relationships. nih.gov

Furthermore, the photophysical properties of certain indazole derivatives have made them subjects of interest in materials chemistry. researchgate.net The investigation of their fluorescence, phosphorescence, and non-linear optical properties contributes to the fundamental understanding of light-matter interactions and the development of new materials with specific optical characteristics. researchgate.net The study of these compounds, including their synthesis, characterization, and theoretical modeling, continues to be a vibrant and fruitful area of academic inquiry. researchgate.net

Interactive Data Table: Properties of Selected Indazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 3-Methyl-5-nitro-1H-indazole | C8H7N3O2 | 177.16 | 213-214 |

| 3-Methyl-1-phenyl-5-nitro-1H-indazole | C14H11N3O2 | 253.26 | 115-117 |

| 1-(4-Bromophenyl)-3-methyl-5-nitro-1H-indazole | C14H10BrN3O2 | 332.15 | 202-203 |

| 1-(3-Chlorophenyl)-3-methyl-5-nitro-1H-indazole | C14H10ClN3O2 | 287.70 | 135-136 |

| 3-(4-Methoxyphenyl)-1-methyl-7-nitro-1H-indazole | C15H14N3O3 | 284.29 | 182-184 |

| 3-(4-Chlorophenyl)-1-methyl-7-nitro-1H-indazole | C14H11ClN3O2 | 288.71 | 172-173 |

Note: The data in this table is compiled from various research articles. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-7-nitro-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-6-3-2-4-7(11(12)13)8(6)10-9-5/h2-4H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMXIHHVCVSVDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=C(C2=NN1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101305319 | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101420-66-0 | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101420-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazole, 3-methyl-7-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101305319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Structural Elucidation and Advanced Spectroscopic/crystallographic Characterization

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of 3-methyl-7-nitro-1H-indazole, with each technique offering unique insights into its atomic and functional group composition.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons. The methyl protons (3-CH₃) would likely appear as a singlet in the upfield region. The three aromatic protons on the benzene (B151609) ring portion of the indazole would exhibit characteristic splitting patterns (doublets or triplets) based on their coupling with adjacent protons. The presence of the electron-withdrawing nitro group at the C7 position would significantly influence the chemical shifts of nearby protons, particularly H6. nih.gov The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon environment. Signals are anticipated for the methyl carbon, the five aromatic carbons of the fused ring system, and the two carbons of the pyrazole (B372694) ring (C3 and C3a). The carbon atom attached to the nitro group (C7) would be significantly deshielded. The chemical shifts are sensitive to the position of substituents on the indazole ring. mdpi.com

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for characterizing nitrogen-containing heterocyles. researchgate.net It can provide distinct signals for the two nitrogen atoms in the indazole ring (N1 and N2) and the nitrogen atom of the nitro group. The chemical shifts of N1 and N2 are highly indicative of the substitution pattern on the indazole core. nih.govacs.org

NOESY Experiments: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial for confirming the regiochemical assignment. This experiment identifies protons that are close in space. A key NOESY correlation would be expected between the protons of the methyl group at position 3 and the aromatic proton at position 4, which would definitively confirm the "3-methyl" substitution pattern. ipb.pt

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Notes |

| 3-CH₃ | ~2.5 | ~10-15 | Singlet signal for the methyl group. |

| Aromatic CH | ~7.0 - 8.5 | ~110 - 145 | Complex multiplets (doublets, triplets) for H4, H5, and H6. |

| Quaternary C | - | ~120 - 150 | Signals for C3, C3a, C7, and C7a. |

| N-H | >10 | - | Typically a broad singlet, exchangeable with D₂O. |

IR spectroscopy is used to identify the characteristic functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show key absorption bands confirming its structure. nih.gov

The most prominent peaks would include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indazole ring.

Aromatic C-H Stretching: Signals typically appearing just above 3000 cm⁻¹.

NO₂ Stretching: Two strong, characteristic bands corresponding to the asymmetric and symmetric stretching of the nitro group, typically found around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

C=C and C=N Stretching: A series of absorptions in the 1400-1650 cm⁻¹ region, characteristic of the aromatic and heterocyclic rings.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

| N-H (Indazole) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1340 - 1380 |

| C=C / C=N (Ring) | Stretching | 1400 - 1650 |

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. rsc.org For this compound, with a molecular formula of C₈H₇N₃O₂, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value is then compared to the theoretically calculated mass. A match within a very narrow tolerance (typically <5 ppm) provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. chemrxiv.org

Calculated Monoisotopic Mass: 177.05382 Da

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. ekb.eg This technique is routinely used to assess the purity of a synthesized sample of this compound and to confirm its identity. ekb.eg The liquid chromatography step separates the target compound from any starting materials, byproducts, or impurities. nih.gov The mass spectrometer then detects the eluting compound, and the resulting mass spectrum, showing the molecular ion peak (e.g., [M+H]⁺ at m/z 178.0611), confirms the presence and identity of the desired product. amazonaws.com

X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a crystal structure for this compound itself has not been reported, the structure of the closely related analogue, 3-bromo-1-methyl-7-nitro-1H-indazole, has been determined. nih.gov This analogue provides a reliable model for the expected molecular geometry and packing of this compound. The analysis would confirm the planarity of the fused indazole ring system and show the orientation of the methyl and nitro substituents relative to the ring. Furthermore, it would elucidate the intermolecular forces, such as hydrogen bonding involving the indazole N-H group, that govern the crystal packing. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a foundational technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the empirical formula (C₈H₇N₃O₂). rsc.org A close agreement between the experimental and calculated values serves to validate the empirical formula of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₈H₇N₃O₂)

| Element | Symbol | Atomic Mass | Count | Mass % |

| Carbon | C | 12.011 | 8 | 54.24% |

| Hydrogen | H | 1.008 | 7 | 3.98% |

| Nitrogen | N | 14.007 | 3 | 23.72% |

| Oxygen | O | 15.999 | 2 | 18.06% |

Iv. Reactivity and Chemical Transformations of 3 Methyl 7 Nitro 1h Indazole Derivatives

Chemical Transformations of the Nitro Moiety

The nitro group at the 7-position of the indazole ring is a key functional handle that can be readily transformed into other groups, significantly expanding the synthetic possibilities.

The reduction of the nitro group to a primary amino group is a fundamental transformation, yielding 3-methyl-1H-indazol-7-amine, a versatile intermediate for further functionalization. This conversion is typically achieved through catalytic hydrogenation or by using chemical reducing agents.

Catalytic hydrogenation is a common and efficient method for this reduction. The reaction is typically carried out under a hydrogen atmosphere using a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. This method is often preferred due to its clean nature and high yields.

Chemical reducing agents also provide an effective route to the amino derivative. Stannous chloride (SnCl2) in an acidic medium is a widely used reagent for the reduction of nitroarenes to anilines. nih.gov The reaction proceeds by the transfer of electrons from the Sn(II) species to the nitro group. The general procedure involves dissolving the nitroindazole in a suitable solvent, such as ethanol (B145695) or ethyl acetate (B1210297), and then adding an acidic solution of stannous chloride. nih.gov

A summary of typical conditions for the reduction of a nitro group is presented below.

| Method | Reagents and Conditions | Product | Notes |

| Catalytic Hydrogenation | H₂, Pd/C, Solvent (e.g., Ethanol, Methanol) | 3-Methyl-1H-indazol-7-amine | Generally provides high yields and clean conversion. nih.gov |

| Chemical Reduction | SnCl₂, HCl, Solvent (e.g., Ethanol) | 3-Methyl-1H-indazol-7-amine | A classic and reliable method for nitro group reduction. nih.gov |

| Chemical Reduction | Iron powder, Acetic Acid | 3-Methyl-1H-indazol-7-amine | An alternative metal/acid combination for the reduction. |

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The indazole ring is aromatic, but the presence of the electron-withdrawing nitro group at the 7-position deactivates the ring towards further electrophilic attack. masterorganicchemistry.com

Further nitration of 7-nitro-1H-indazole derivatives is challenging due to this deactivating effect. The incoming electrophile (the nitronium ion, NO₂⁺) will be directed to specific positions based on the combined directing effects of the fused pyrazole (B372694) ring and the existing nitro group. Theoretical studies using Density Functional Theory (DFT) can help predict the reactivity and regioselectivity of such reactions. These calculations analyze the electron density of the molecule to identify the most nucleophilic sites, which are the most likely to be attacked by an electrophile. jmaterenvironsci.com For alkyl nitroindazoles, computational models indicate that the electron transfer in nucleophilic substitution reactions occurs from aryl acetonitrile (B52724) derivatives to the alkyl nitroindazoles, suggesting the latter act as electrophiles. jmaterenvironsci.com While specific studies on the further nitration of 3-methyl-7-nitro-1H-indazole are not extensively detailed, the principles of electrophilic aromatic substitution suggest that harsh reaction conditions would be necessary, and a mixture of dinitro-substituted products could be expected.

Functionalization and Derivatization Strategies on the Indazole Ring System

Beyond modifying the nitro group, the indazole ring itself offers opportunities for functionalization, primarily through reactions at the nitrogen atoms of the pyrazole moiety.

Alkylation of the indazole core is a common strategy to introduce diverse substituents. The indazole ring possesses two nitrogen atoms (N1 and N2) that can be alkylated, leading to the formation of regioisomers. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the indazole ring, the alkylating agent, the base, and the solvent used.

For 7-nitro-substituted indazoles, studies have shown that the electronic effect of the nitro group plays a significant role in directing the alkylation. The presence of an electron-withdrawing nitro group at the C-7 position has been found to confer excellent N2 regioselectivity (≥ 96%) under certain conditions, such as using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF). nih.govnih.govresearchgate.net This is in contrast to many other substituted indazoles where N1 alkylation is often favored. nih.govnih.gov This high N2 selectivity is a valuable synthetic tool for accessing specific isomers.

Direct arylation of the indazole C-H bonds, often catalyzed by palladium, is another powerful method for derivatization. researchgate.netnih.govmdpi.com While C3-arylation can be challenging due to the lower reactivity of this position, specific catalytic systems have been developed to achieve this transformation. nih.govnih.gov For instance, palladium acetate (Pd(OAc)₂) with specific ligands can catalyze the direct arylation of 1-methyl-7-nitro-1H-indazole. researchgate.netresearchgate.net

The table below summarizes representative conditions for N-alkylation of nitroindazoles.

| Substrate | Alkylating Agent | Base/Solvent | Major Product | Selectivity | Reference |

| 7-Nitro-1H-indazole | Alkyl Bromide | NaH / THF | N2-alkylated product | ≥ 96% N2 | nih.govnih.gov |

| 7-Nitro-1H-indazole | Alkyl Bromide | Cs₂CO₃ / DMF | Mixture of N1 and N2 | Lower N2 selectivity | d-nb.info |

| 3-Methyl-6-nitro-1H-indazole | Trimethyl orthoformate | H₂SO₄ (reflux) | N2-methylated product | High N2 selectivity | connectjournals.com |

The amino group of 3-methyl-1H-indazol-7-amine, obtained from the reduction of the corresponding nitro compound, is a key nucleophile for amidation and sulfonylation reactions. These reactions are standard methods for creating amide and sulfonamide linkages, which are prevalent in medicinally active compounds.

Amidation is typically performed by reacting the amine with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. This leads to the formation of N-(3-methyl-1H-indazol-7-yl)amides.

Sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base like pyridine (B92270) or sodium carbonate. ijarsct.co.innih.gov This reaction yields the corresponding sulfonamide, N-(3-methyl-1H-indazol-7-yl)sulfonamide. The synthesis of sulfonamides is a robust process, though the nucleophilicity of the amine can be a factor in reaction efficiency. ijarsct.co.in Research has demonstrated the synthesis of various indazole-based sulfonamides, highlighting the utility of this chemical transformation. mdpi.com

Cycloaddition reactions are powerful tools for constructing new heterocyclic rings. The this compound scaffold can be elaborated with other heterocycles, such as triazoles and pyrazoles, through these reactions. mdpi.com

A common approach involves first functionalizing the indazole nitrogen with a group capable of undergoing cycloaddition. For example, alkylation of a nitroindazole with 1,2-dibromoethane (B42909) can yield an N-(2-bromoethyl) intermediate. This intermediate can be converted to the corresponding azide, which is a key component for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction. The reaction of the indazole-azide with a terminal alkyne selectively yields 1,4-disubstituted 1,2,3-triazole derivatives. mdpi.com

Alternatively, the N-(2-bromoethyl) intermediate can be converted to an N-vinyl-nitroindazole. This vinyl group can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with nitrile imines. This reaction pathway provides access to pyrazoline-functionalized indazoles. mdpi.com These strategies demonstrate how the indazole core can be effectively linked to other important heterocyclic systems. mdpi.comnih.gov

Mechanistic Investigations of Key Transformations

The reactivity of the indazole core, particularly when substituted with influential groups like methyl and nitro moieties, is a subject of detailed mechanistic study. The interplay between the pyrazole and benzene (B151609) rings, governed by the electronic effects of its substituents, dictates the pathways of its chemical transformations.

The transformations of nitroindazole derivatives often proceed through well-defined ionic pathways, such as nucleophilic substitution. One notable reaction is the vicarious nucleophilic substitution (VNS), where a carbanion containing a leaving group attacks the nitro-activated aromatic ring. semanticscholar.org For nitroindazoles, this reaction typically leads to substitution at the position para to the nitro group. semanticscholar.org The mechanism involves the initial addition of the carbanion to form a δH-adduct intermediate, followed by a base-induced β-elimination of HX to restore aromaticity. semanticscholar.org Theoretical calculations and structural data suggest that stereoelectronic factors, along with the geometry of the Cortho–CNO2 bond, direct the outcome of these reactions. semanticscholar.org

While direct evidence for single electron transfer (SET) or radical pathways in the context of this compound is not extensively documented in the provided literature, rearrangement mechanisms are known for related nitrogen-containing heterocycles. For instance, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism has been proposed for the reaction of dinitropyrazoles with arylhydrazines. researchgate.net This pathway involves the nucleophilic addition to the ring, followed by the opening of the pyrazole ring and subsequent closure to form a new heterocyclic system. researchgate.net Such a pathway could be a potential, though unconfirmed, route for transformations of the indazole skeleton under specific conditions with bidentate nucleophiles.

The regioselectivity of reactions involving the indazole nucleus, particularly N-alkylation, is a critical aspect of its chemistry, heavily influenced by steric and electronic factors, as well as reaction conditions. The indazole core presents two nucleophilic nitrogen atoms, N-1 and N-2, leading to the potential formation of two regioisomers.

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org Consequently, reactions that allow for thermodynamic equilibration often favor the N-1 substituted product. nih.govbeilstein-journals.org Conversely, reactions under kinetic control may favor the N-2 product, as the N-2 lone pair is often considered more sterically accessible in the neutral indazole. researchgate.net

Substituents on the indazole ring play a pivotal role in directing the regiochemical outcome. Electron-withdrawing groups, such as the nitro group at the C-7 position, have a profound effect. Studies on the N-alkylation of 7-nitro-1H-indazole have shown that these reactions can yield excellent N-2 regioselectivity. nih.govbeilstein-journals.org This outcome highlights the strong electronic influence of the C-7 nitro group on the relative nucleophilicity of the N-1 and N-2 atoms.

Recent density functional theory (DFT) calculations have provided deeper insights, suggesting that chelation and non-covalent interactions can be significant driving forces for regioselectivity. nih.gov For instance, in the alkylation of indazole-3-carboxylates, the chelation of the cation (e.g., Cs+) with the N-2 nitrogen and the oxygen of the C-3 substituent can direct the alkylating agent to the N-1 position. nih.gov Conversely, for a 7-substituted indazole, such as methyl 1H-indazole-7-carboxylate, similar chelation involving the N-1 nitrogen and the C-7 substituent can drive selectivity toward the N-2 position. nih.gov These findings underscore the importance of the interplay between substituents, reagents, and cations in controlling reaction outcomes.

The choice of reagents and reaction conditions is also paramount. Alkylation under basic conditions often results in a mixture of N-1 and N-2 products, whereas acidic conditions can improve regioselectivity for the N-2 position. researchgate.net

| Indazole Substituent | Conditions | N-1:N-2 Ratio | Total Yield (%) | Reference |

|---|---|---|---|---|

| 7-NO₂ | NaH, THF, 0 °C → 50 °C | 4:96 | 85 | nih.gov |

| 7-CO₂Me | NaH, THF, 0 °C → 50 °C | <2:98 | 89 | nih.gov |

| Unsubstituted | NaH, THF, 0 °C → 50 °C | 65:35 | 85 | nih.gov |

| Unsubstituted | Cs₂CO₃, DMF, rt | 88:12 | 96 | nih.gov |

Reactions with Specific Chemical Reagents (e.g., Formaldehyde (B43269) Addition)

The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic transformation that leads to the formation of N-hydroxymethyl derivatives, which are valuable intermediates in synthesis. nih.gov The mechanism of this addition has been studied in detail for 7-nitro-1H-indazole in aqueous hydrochloric acid using experimental techniques like NMR and crystallography, supported by theoretical calculations. nih.govacs.org

A previous report from 1969 suggested that 7-nitro-1H-indazole does not react with formaldehyde under conditions where other nitro-isomers readily form N-1 substituted products. nih.govacs.org However, more recent investigations employing longer reaction times have shown that a reaction does occur, but it yields the N-2 substituted isomer, (7-nitro-2H-indazol-2-yl)methanol. acs.org

The mechanistic pathway in an acidic medium is proposed to involve the neutral indazole tautomer reacting with protonated formaldehyde. nih.govacs.org A direct reaction between the protonated indazolium cation and formaldehyde is considered unlikely as the indazoles are significantly more basic than formaldehyde. nih.govacs.org

The reaction proceeds as follows:

Protonation of formaldehyde in the acidic solution to form the highly electrophilic hydroxymethyl cation, ⁺CH₂OH.

Nucleophilic attack by one of the nitrogen atoms of the neutral 7-nitro-1H-indazole on the protonated formaldehyde.

Deprotonation to yield the final N-hydroxymethyl product.

For 7-nitro-1H-indazole, the reaction exclusively forms the 2-substituted product, (7-nitro-2H-indazol-2-yl)methanol (3e). acs.org This contrasts with 4-nitro, 5-nitro, and 6-nitro-1H-indazoles, which predominantly form the corresponding N-1 substituted (indazol-1-yl)methanol derivatives (2b, 2c, 2d). acs.org The unique regioselectivity observed with the 7-nitro isomer underscores the powerful directing effect of the nitro group at this position, which deactivates the adjacent N-1 position towards electrophilic attack, thereby favoring reaction at the more distant N-2 position.

| Reactant | Major Product | Reference |

|---|---|---|

| 4-Nitro-1H-indazole | (4-Nitro-1H-indazol-1-yl)methanol (95%) | acs.org |

| 5-Nitro-1H-indazole | (5-Nitro-1H-indazol-1-yl)methanol | acs.org |

| 6-Nitro-1H-indazole | (6-Nitro-1H-indazol-1-yl)methanol | acs.org |

| 7-Nitro-1H-indazole | (7-Nitro-2H-indazol-2-yl)methanol | acs.org |

V. Computational and Theoretical Chemistry Studies of 3 Methyl 7 Nitro 1h Indazole

Application of Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for studying the properties of indazole derivatives. DFT methods, such as the B3LYP hybrid functional, are frequently used to optimize molecular geometries and predict a wide range of properties by approximating the solution to the Schrödinger equation. nih.govjmaterenvironsci.com These calculations are performed using various basis sets, like 6-311++G(d,p), which define the set of functions used to build the molecular orbitals. dntb.gov.uanih.govacs.org For indazole systems, DFT has been successfully employed to investigate molecular structures, spectroscopic properties, and reactive sites. dntb.gov.ua Theoretical calculations at the B3LYP/6–31G* level have been used to determine the stability of various NH-indazoles. researchgate.net

The electronic structure of a molecule dictates its physical and chemical properties. Computational methods provide deep insights into this structure through various descriptors.

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other species. It illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. researchgate.netmdpi.com For aromatic and heterocyclic compounds, the MEP surface helps identify electron-rich and electron-deficient areas. In nitro-substituted indazoles, the nitro group's oxygen atoms are expected to be regions of high negative potential (red/yellow), making them attractive sites for electrophilic attack, while the N-H proton would exhibit a positive potential (blue), indicating a site for nucleophilic interaction. jmaterenvironsci.commdpi.com

Energy Band Gaps: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial quantum chemical parameters. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, stability, and biological activity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net For instance, in a study of various indazole derivatives, quantum chemical parameters including HOMO, LUMO, and the energy gap were calculated to evaluate their properties. researchgate.net

| Parameter | Description | Significance in Chemical Reactivity |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital containing electrons. | Indicates the ability to donate electrons; higher energy correlates with stronger nucleophilicity. researchgate.net |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital without electrons. | Indicates the ability to accept electrons; lower energy correlates with stronger electrophilicity. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller gap implies higher reactivity, lower kinetic stability, and higher polarizability. researchgate.netresearchgate.net |

| Molecular Electrostatic Potential (MEP) | A 3D plot of the electrostatic potential on the electron density surface. | Identifies electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com |

To understand the regioselectivity of chemical reactions involving 3-methyl-7-nitro-1H-indazole, computational chemists rely on local reactivity descriptors derived from electron density.

Fukui Functions: The Fukui function, f(r), is a critical concept within DFT that helps identify the most reactive sites within a molecule. It measures the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov This allows for the prediction of sites for electrophilic, nucleophilic, and radical attacks. jmaterenvironsci.comnih.gov

f+(r): Predicts the site for nucleophilic attack (where an electron is added).

f-(r): Predicts the site for electrophilic attack (where an electron is removed).

f0(r): Predicts the site for radical attack.

In a study on the reactivity of alkyl nitroindazoles, Fukui functions were used to correctly reproduce the experimental regioselectivity, identifying the oxygen atoms of the nitro group as highly reactive. jmaterenvironsci.com

Electron Density Mapping: Similar to MEP, mapping of the electron density and its related functions (like the Fukui function) provides a visual guide to a molecule's reactivity. These maps highlight which atoms are most likely to participate in a chemical reaction, thereby predicting the regioselectivity. For non-symmetric reactants, the most probable reaction pathway involves the interaction between the most nucleophilic center of one molecule and the most electrophilic center of the other. nih.gov

| Fukui Function Index | Type of Attack Predicted | Interpretation |

|---|---|---|

| f+(r) | Nucleophilic Attack | The atom with the highest f+ value is the most susceptible to attack by a nucleophile. nih.gov |

| f-(r) | Electrophilic Attack | The atom with the highest f- value is the most susceptible to attack by an electrophile. nih.gov |

| f0(r) | Radical Attack | The atom with the highest f0 value is the most susceptible to attack by a radical species. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping the entire energy landscape of a chemical reaction, from reactants to products. This involves locating and characterizing transition states (TS), which are the energy maxima along the reaction coordinate. rsc.org By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict reaction rates and understand mechanistic pathways. mdpi.com

For indazole derivatives and related heterocycles, DFT calculations are used to explore reaction mechanisms such as cycloadditions, substitutions, and ring-opening/ring-closure sequences. mdpi.comresearchgate.net For example, the mechanism of adding formaldehyde (B43269) to various nitro-indazoles has been studied, although the primary focus was on the thermodynamics rather than the detailed transition state structures. nih.govacs.org In another study on 3-methyl-1,4-dinitro-1H-pyrazole reacting with arylhydrazines, an ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) mechanism was proposed and investigated. researchgate.net Such studies involve calculating the geometries of intermediates and transition states to construct a complete profile of the minimum energy path. nih.gov While specific mechanistic studies for this compound are not extensively detailed in the available literature, these computational approaches represent the standard methods for such investigations.

Theoretical Studies on Tautomerism and Isomer Stability (e.g., 1H- vs. 2H-indazole tautomers)

Annular tautomerism is a well-known feature of the indazole ring system, which can exist in two primary forms: the 1H- and 2H-tautomers, depending on the position of the hydrogen atom on the pyrazole (B372694) ring nitrogen. nih.gov Theoretical calculations are crucial for determining the relative stability of these tautomers.

For the parent indazole molecule, numerous studies have concluded that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov Calculations at the MP2/6-31G** level indicate that 1H-indazole is more stable by approximately 15 kJ·mol⁻¹ (3.6 kcal·mol⁻¹) in the gas phase. nih.govresearchgate.net This preference for the 1H form is generally attributed to aromaticity. researchgate.net

The presence of substituents on the indazole ring can influence the tautomeric equilibrium. However, for most substituted indazoles, the 1H-tautomer remains the more stable form. researchgate.netnih.gov While some substituents have been shown to decrease the energy difference between the two tautomers, only in specific cases, often involving intramolecular hydrogen bonding, can the 2H form become more stable. researchgate.netresearchgate.netnih.gov For this compound, it is expected that the 1H-tautomer would be the predominant and more stable form, consistent with the general findings for most indazole derivatives. researchgate.netnih.gov

| Compound | More Stable Tautomer | Energy Difference (approx.) | Reference |

|---|---|---|---|

| Indazole (parent) | 1H-indazole | 15 kJ·mol-1 | nih.gov |

| General NH-indazoles | 1H-tautomer (in most cases) | Varies with substituents | researchgate.netnih.gov |

| Specific 3-substituted indazoles with intramolecular H-bonding | 2H-tautomer can be stabilized | Context-dependent | researchgate.netnih.gov |

Q & A

Q. What are the standard synthetic routes for 3-methyl-7-nitro-1H-indazole, and what key parameters influence yield optimization?

- Methodological Answer : The synthesis typically involves nitration of 3-methyl-1H-indazole. A common approach uses a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperatures (0–5°C) to minimize by-products like 5-nitro isomers. Regioselectivity is influenced by the methyl group’s electron-donating effects, directing nitration to the 7-position. Yield optimization requires precise stoichiometry, reaction time (4–6 hours), and quenching with ice-water to prevent decomposition. Alternative methods, such as flow chemistry, offer improved temperature control and scalability .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic scaffold and substituent positions. ¹⁵N NMR helps resolve nitro-group tautomerism.

- X-ray Crystallography : SHELXL () refines crystal structures, resolving bond angles and anisotropic displacement parameters. WinGX/ORTEP () visualizes molecular packing and hydrogen-bonding networks.

- IR Spectroscopy : Identifies the nitro group (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).

Cross-validation of these techniques ensures structural accuracy .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting reaction pathways and regioselectivity in the synthesis of this compound?

- Methodological Answer : Density Functional Theory (DFT) models transition states and electron density distributions to predict nitro-group orientation. For example, GIAO/DFT calculates ¹H and ¹³C NMR chemical shifts, which are compared to experimental data to validate tautomeric forms. Computational studies also assess steric effects from the methyl group, explaining preferential nitration at the 7-position over the 5-position. These methods reduce trial-and-error in synthetic design .

Q. What strategies resolve contradictions between theoretical predictions and experimental data in the structural analysis of nitroindazole derivatives?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., tautomerism) or crystal-packing effects. Strategies include:

- Solid-State NMR : Correlates crystallographic data (e.g., hydrogen bonding) with solution-state NMR shifts.

- High-Resolution X-ray Diffraction : Resolves ambiguous electron density maps, especially for nitro-group positioning.

- Dynamic NMR Experiments : Detect temperature-dependent tautomeric equilibria in solution.

Case Study: In 7-nitroindazole derivatives (), combined XRD and DFT confirmed the dominance of 1H-tautomers over 2H-forms in the solid state .

Q. How do steric and electronic effects of the methyl group influence the reactivity and pharmacological activity of this compound?

- Methodological Answer :

- Steric Effects : The 3-methyl group hinders planarization of the indazole ring, reducing π-π stacking with biological targets (e.g., enzymes).

- Electronic Effects : Methyl’s electron-donating nature modulates the nitro group’s electron-withdrawing capacity, altering redox properties and binding affinity.

Structure-Activity Relationship (SAR) studies involve synthesizing analogs (e.g., 3-ethyl or 3-fluoro derivatives) and comparing inhibitory potency against targets like nitric oxide synthase (). Pharmacokinetic studies further assess metabolic stability influenced by substituent lipophilicity .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound, such as ambiguous NOE correlations or split NMR peaks?

- Methodological Answer :

- Variable-Temperature NMR : Resolves dynamic processes (e.g., rotameric equilibria) by observing coalescence temperatures.

- 2D NMR Techniques : HSQC and HMBC correlations map scalar couplings to distinguish between regioisomers.

- Crystallographic Validation : Single-crystal XRD unambiguously assigns substituent positions when solution data are inconclusive.

Example: Split ¹H NMR peaks in nitroindazoles () were attributed to slow exchange between tautomers, resolved via low-temperature experiments .

Experimental Design Considerations

Q. What experimental controls are critical when evaluating this compound’s biological activity in enzyme inhibition assays?

- Methodological Answer :

- Positive/Negative Controls : Use known inhibitors (e.g., 7-nitroindazole for nitric oxide synthase) and solvent-only blanks.

- Cellular Toxicity Assays : Rule out nonspecific effects via MTT or LDH release tests.

- Isotope-Labeled Studies : ¹⁵N-labeled nitro groups track metabolic transformations in mass spectrometry.

- Docking Simulations : Guide mutagenesis studies to validate binding sites (e.g., docking into nNOS active sites).

These controls ensure observed effects are target-specific and reproducible .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.